[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene
Description
Properties
Molecular Formula |
C8H6ClF3S |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
(1-chloro-2,2,2-trifluoroethyl)sulfanylbenzene |
InChI |
InChI=1S/C8H6ClF3S/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
DNPFZFBQTDNMHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview
A prominent approach involves starting from halogenated trifluoroethane derivatives, such as 2,2,2-trifluoroethyl halides , which are reacted with thiols or thiolate ions to form the desired sulfanyl compounds.
Key Reaction
- Starting material: 2,2,2-Trifluoroethyl halides, notably 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) .
- Reagents: Thiols or thiolate salts (e.g., aromatic or aliphatic thiols).
- Conditions: Nucleophilic substitution in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Research Outcomes
- A study published in Thieme-Connect (2010) described a facile synthesis of diverse 1-chloro-2,2,2-trifluoroethyl sulfides from Halothane and various thiols, using sodium dithionite and sodium bicarbonate as reducing agents and bases, respectively. The process involves nucleophilic substitution at the halogenated carbon, yielding the sulfide directly.
Reaction Scheme
Halothane (CBrClF3) + R–SH → [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene derivatives
Reaction Conditions & Yields
- Typically conducted at room temperature to moderate heating (~55°C).
- Yields vary from 56% to 69%, depending on the specific thiol and reaction parameters.
- The process is robust, scalable, and suitable for aromatic and aliphatic thiols.
Copper-Catalyzed Nucleophilic Substitution of Aryl Iodides
Method Overview
This approach involves the copper-catalyzed coupling of aryl iodides with in situ generated trifluoroethyl thiols derived from trifluoroethyl thioacetates.
Key Reaction
- Starting materials: Aryl iodides and trifluoroethyl thioacetates.
- Catalyst: Copper bromide (CuBr).
- Base: Benzylamine.
- Solvent: Dimethyl sulfoxide (DMSO).
Research Outcomes
- A 2020 publication detailed synthesizing aryl 2,2,2-trifluoroethyl sulfides via copper-catalyzed aromatic nucleophilic substitution. The trifluoroethyl thiol is generated in situ from trifluoroethyl thioacetate and reacts with aryl iodides at elevated temperatures (~110°C). The process yields the target sulfides with moderate to good efficiency (up to 68%).
Reaction Scheme
Aryl iodide + CF3CH2SH (generated in situ) → this compound
Reaction Conditions & Yields
- Reaction at 110°C for 6 hours.
- Purification via chromatography yields the desired product.
- The method is advantageous for aromatic systems and offers good functional group tolerance.
Direct Nucleophilic Substitution on Aromatic Precursors
Method Overview
Direct substitution on aromatic compounds bearing suitable leaving groups (e.g., halogens) with trifluoroethyl sulfide derivatives has been explored, often facilitated by strong bases or catalysts.
Research Outcomes
Reaction Scheme
Aromatic halide + CF3CH2S–X → this compound
Reaction Conditions & Yields
- Reactions are performed under inert atmospheres with controlled temperature and pressure.
- Yields are generally high (>70%) when optimized.
Synthesis from Aldehydes via Sulfone Reagents
Method Overview
A recent innovative route involves adding chlorotrifluoromethyl groups to aldehydes using sulfone reagents, followed by further functionalization to obtain the target sulfide.
Research Outcomes
- A 2020 study reported a one-step synthesis starting from aldehydes, where chlorotrifluoroalkyl olefins are formed via addition of sulfone reagents like 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)1,3-benzothiazole . This method provides an alternative pathway to incorporate the trifluoroethyl sulfanyl group into aromatic systems.
Reaction Scheme
Aldehyde + Chlorotrifluoromethyl sulfone → this compound derivatives
Reaction Conditions & Yields
- Reactions are conducted in THF at low temperatures (−50°C to −60°C).
- Yields are moderate to good, depending on substrate scope.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution of halogenated trifluoroethanes | Halothane or similar | Sodium dithionite, sodium bicarbonate | Room temp to 55°C | 56-69% | Suitable for diverse thiols, scalable |
| Copper-catalyzed aromatic substitution | Aryl iodides, trifluoroethyl thioacetates | CuBr, benzylamine | 110°C, 6 h | Up to 68% | Aromatic systems, functional group tolerance |
| Direct aromatic halogen substitution | Aromatic halides | Polar aprotic solvents, elevated pressure | Variable | >70% | Patent-based, high yield |
| Aldehyde addition via sulfone reagents | Aldehydes | Sulfone reagents, DBU | −50°C to −60°C | Moderate | Novel route, useful for complex molecules |
Chemical Reactions Analysis
Types of Reactions
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products
Substitution: Products include derivatives where the chloro group is replaced by the nucleophile.
Oxidation: Products include sulfoxides and sulfones, depending on the extent of oxidation.
Scientific Research Applications
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is an organosulfur compound with a benzene ring substituted with a (1-chloro-2,2,2-trifluoroethyl)sulfanyl group. It has applications in medicinal chemistry, materials science, and chemical biology.
Chemical Reactions
This compound undergoes substitution and oxidation reactions.
Substitution Reactions The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include nucleophiles such as amines or thiols, often in the presence of a base. Products include derivatives where the chloro group is replaced by the nucleophile.
Oxidation Reactions The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid. Products include sulfoxides and sulfones, depending on the extent of oxidation.
Scientific Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry It is used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioavailability and metabolic stability.
- Materials Science The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
- Chemical Biology It serves as a probe in studying biological systems, especially in understanding the interactions of sulfur-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chloro and trifluoroethyl groups can participate in various binding interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene, its properties and applications are compared to analogous sulfanyl-substituted benzene derivatives. Key compounds include:
Structural and Functional Group Variations
Physical and Chemical Properties
Key Differentiators and Advantages
This compound stands out due to:
Stability : Unlike hydrolytically sensitive sulfonyl derivatives (e.g., ), it remains stable under reaction conditions, enabling multi-step syntheses .
Versatility : The trifluoroethyl group enhances electrophilicity, facilitating diverse couplings (e.g., with aldehydes) compared to bulky tert-butyl analogs .
Commercial Viability : Available at 95% purity (priced at ~$2,012.49/5g) for research-scale applications , whereas analogs like 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene lack commercial availability data.
Biological Activity
The compound [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is a member of the organosulfur compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoroethyl group attached to a sulfur atom linked to a benzene ring. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₅ClF₃S
- Molecular Weight : 218.64 g/mol
Mechanisms of Biological Activity
Research indicates that organosulfur compounds can activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. The activation of Nrf2 leads to the upregulation of various antioxidant enzymes and cytoprotective proteins .
Key Mechanisms:
- Antioxidant Response : Nrf2 activation enhances the expression of genes encoding for enzymes such as glutathione S-transferase and heme oxygenase-1, which help mitigate oxidative damage .
- Inflammatory Response Modulation : Compounds activating Nrf2 can inhibit the NF-κB pathway, reducing pro-inflammatory cytokine production .
Biological Activity Data
Case Studies and Research Findings
-
Nrf2 Activation Study :
A study demonstrated that organosulfur compounds could significantly activate the Nrf2 pathway in vitro, leading to enhanced cellular resistance against oxidative stress. This was evidenced by increased levels of glutathione and other protective molecules in treated cells . -
Cytotoxicity Assessment :
In vitro tests showed that derivatives of this compound exhibited varying levels of cytotoxicity against different cancer cell lines (e.g., HeLa and L1210). Further research is required to determine specific IC₅₀ values for these compounds . -
Antibacterial Properties :
A recent study highlighted the antibacterial efficacy of certain organosulfur compounds derived from similar structures against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
